5-azido-4-nitro-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62078-42-6 |
|---|---|
Molecular Formula |
C3H2N6O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
5-azido-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C3H2N6O2/c4-8-7-3-2(9(10)11)1-5-6-3/h1H,(H,5,6) |
InChI Key |
WUWJCQDNVLKFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
The Significance of Pyrazole Derivatives in Advanced Chemical Systems
The pyrazole (B372694) nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of advanced chemical systems. rsc.orgresearchgate.netresearchgate.net Its derivatives are recognized as "biologically privileged" scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.netnih.gov Beyond the realm of pharmaceuticals, pyrazole-based compounds are integral to the development of agrochemicals, dyes, and fluorescent substances. nih.govrsc.org
In the domain of materials science, the inherent stability and versatile reactivity of the pyrazole ring make it a valuable building block for a variety of applications. smolecule.com Notably, the incorporation of specific functional groups onto the pyrazole core has led to the creation of high-performance energetic materials. rsc.orgnih.gov The stability of the pyrazole ring, combined with the energy-rich properties of attached functionalities, allows for the design of materials with high detonation performance and tailored thermal stability. researchgate.netnih.gov
Table 1: Applications of Pyrazole Derivatives
| Field | Applications |
| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antimicrobial, Analgesic, Anticonvulsant |
| Agrochemicals | Herbicides, Insecticides, Fungicides |
| Materials Science | Dyes, Fluorescent Probes, Energetic Materials, Liquid Crystals |
The Role of Azido and Nitro Functionalities in Heterocyclic Chemistry
The chemical character of 5-azido-4-nitro-1H-pyrazole is profoundly influenced by its constituent azido (B1232118) (-N₃) and nitro (-NO₂) groups. These functionalities are well-known "explosophores," meaning they contribute significantly to the energetic properties of a compound. purdue.edu
The azido group is a high-energy moiety that, upon decomposition, releases a significant amount of energy through the formation of highly stable dinitrogen gas (N₂). nih.gov In heterocyclic chemistry, the azido group is a versatile functional group that can participate in various reactions, including cycloadditions and the formation of nitrenes, which are highly reactive intermediates. nih.gov Its presence in a molecule often leads to a high nitrogen content and a positive heat of formation, both of which are desirable characteristics for energetic materials. purdue.edursc.org However, the introduction of an azido group can also increase a compound's sensitivity to external stimuli such as impact and friction. rsc.org
The nitro group is a strong electron-withdrawing group that plays a crucial role in enhancing the energetic performance and density of a compound. nih.gov In aromatic and heterocyclic systems, the nitro group deactivates the ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. nih.gov The presence of nitro groups contributes to a high oxygen balance, which is a measure of the degree to which a molecule can oxidize its own carbon and hydrogen atoms during decomposition, leading to more efficient energy release. nih.gov The number and position of nitro groups on a heterocyclic ring can be tailored to fine-tune the energetic properties and thermal stability of the resulting material. researchgate.netnih.gov
An Overview of Current Academic Research Directions for 5 Azido 4 Nitro 1h Pyrazole
Strategies for Azido Group Introduction onto Pyrazole Scaffolds
Nucleophilic Aromatic Substitution with Azide Sources
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an azide moiety onto a pyrazole ring. This reaction is particularly effective when the pyrazole ring is activated by electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The presence of a good leaving group, typically a halogen like chlorine, at the desired position is also essential.
A key example is the synthesis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. In this process, the precursor, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, undergoes a facile reaction with sodium azide. preprints.org The chlorine atom at the C-5 position is readily displaced by the azide nucleophile, a reaction driven by the strong electron-withdrawing nature of the adjacent nitro group and the phenyl-nitro substituent. preprints.orgcapes.gov.br The rate of this substitution can be significantly influenced by the electronic properties of substituents on the N-1 position of the pyrazole. capes.gov.br
The general reaction can be summarized as:
An electron-deficient pyrazole ring with a leaving group (e.g., Cl, Br) is treated with an azide source (e.g., NaN₃).
The azide ion attacks the carbon atom bearing the leaving group.
The leaving group is expelled, resulting in the formation of the azido-pyrazole derivative.
Diazotization-Azidation Protocols
An alternative route to the azido group involves a two-step diazotization-azidation protocol, starting from an amino-pyrazole. This method is a standard transformation in aromatic chemistry. organic-chemistry.org
The process begins with the treatment of a primary aromatic amine, in this case, a 5-aminopyrazole, with a source of nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org This reaction converts the amino group into a diazonium salt. These pyrazole-diazonium salts are useful intermediates. organic-chemistry.org
In the second step, the diazonium group is substituted by an azide ion. The introduction of a solution of sodium azide to the diazonium salt intermediate leads to the displacement of the dinitrogen molecule (N₂), a very stable leaving group, and the formation of the desired 5-azido-pyrazole. A simple and effective synthesis of aryl azides can be achieved via arenediazonium tosylates, which are unusually stable. organic-chemistry.org
Nitration Procedures for Pyrazole Ring Functionalization
The introduction of a nitro group (-NO₂) onto the pyrazole ring is a fundamental step in the synthesis of this compound. This can be achieved through direct nitration or by rearrangement reactions. Due to the nature of the pyrazole ring, electrophilic substitution reactions, such as nitration, preferentially occur at the 4-position. nih.govmdpi.com
Direct Nitration Approaches
Direct nitration involves treating a pyrazole substrate with a nitrating agent. A common and powerful nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net However, milder conditions are often sought to avoid over-nitration or degradation of the heterocyclic ring.
One such milder system involves the use of nitric acid in trifluoroacetic anhydride. researchgate.netsemanticscholar.org This method has been successfully applied to a variety of five-membered heterocycles, including pyrazoles, to afford mononitro derivatives. semanticscholar.org For instance, the nitration of 1-methylpyrazole (B151067) with this system yields the 3-nitro product. semanticscholar.org The nitration of pyrazole itself can lead to 3,4-dinitropyrazole. semanticscholar.org Research has also explored the use of fuming nitric acid, which can lead to nitration at multiple sites, including substituents on the pyrazole ring, as seen in the synthesis of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole from its 1-phenyl precursor. preprints.org
Nitro Group Rearrangement Reactions
An indirect method for C-nitration of the pyrazole ring is through the thermal or acid-catalyzed rearrangement of an N-nitropyrazole. The initial step is the N-nitration of a pyrazole using a nitrating agent like nitric acid/acetic anhydride, which forms an N-nitropyrazole. nih.gov
Upon heating or treatment with an acid such as sulfuric acid, this N-nitro intermediate can rearrange. nih.govacs.org For example, N-nitropyrazole has been shown to rearrange to 4-nitropyrazole in sulfuric acid at room temperature. nih.gov This rearrangement provides a pathway to C-nitrated pyrazoles when direct nitration proves difficult or lacks regioselectivity. nih.govacs.org
Multi-component Reactions and Domino Processes in Pyrazole Synthesis
While the previous sections focused on functionalizing a pre-existing pyrazole ring, modern synthetic strategies increasingly employ multi-component reactions (MCRs) and domino processes to construct the pyrazole scaffold itself in a highly efficient manner. beilstein-journals.orgmdpi.com These methods offer advantages in terms of atom economy, reduced reaction times, and the ability to generate molecular diversity from simple starting materials. longdom.org
MCRs bring together three or more reactants in a single pot to form a product that incorporates portions of all the starting materials. beilstein-journals.org A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. nih.govcombichemistry.com For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water can produce substituted pyrazoles. longdom.org
Domino reactions, also known as cascade reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. A copper(II)-catalyzed domino annulation has been used to generate novel pyrazole-fused heterocyclic systems from pyrazole-based building blocks. rsc.org Similarly, a three-component domino reaction involving arylglyoxal monohydrate, a 5-aminopyrazole, and an indole (B1671886) can lead to the formation of complex pyrazole-fused naphthyridine derivatives. acs.orgnih.gov These advanced strategies provide rapid access to complex pyrazole derivatives, which can serve as precursors for further functionalization to compounds like this compound. organic-chemistry.org
Regioselectivity and Chemoselectivity in the Synthesis of Azido-Nitropyrazoles
Regioselectivity and chemoselectivity are critical challenges in the synthesis of polysubstituted pyrazoles like this compound. The positions of the substituents on the pyrazole ring significantly influence the compound's properties, and controlling their placement is a key synthetic objective.
Regioselectivity in the N-alkylation of substituted pyrazoles is a well-studied area. For instance, in the N-substitution of 3-nitropyrazole, a preference for the N1 isomer is often observed. lookchem.com This regioselectivity is attributed to steric hindrance, where the less sterically hindered nitrogen atom is favored for substitution. lookchem.com The choice of base and solvent system, such as K2CO3 in DMSO, has been shown to be effective in achieving high regioselectivity. lookchem.com The regiochemistry of the resulting products is often confirmed by advanced analytical techniques, including two-dimensional NMR (NOESY and HMBC) and X-ray crystallography. lookchem.comrsc.org
Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the context of azido-nitropyrazoles, this is particularly relevant when performing reactions on a molecule that already contains reactive nitro and azido groups, or when introducing these groups in a specific order. An example of achieving high chemoselectivity is the microwave-assisted synthesis of 5-alkylamino-1H-pyrazole-4-carbaldehydes. researchgate.net In this case, the amination occurs selectively at the C5 position, which is activated by a pyridyl group at N1, without undesired reactions at the formyl group. researchgate.net This selective C-N bond formation can be mediated by the "cesium effect" and, in some cases, catalyzed by copper(I) for less activated substrates. researchgate.net
The synthesis of complex pyrazole derivatives often involves multi-component reactions where controlling the regioselectivity is paramount. For example, a procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been reported. rsc.org The observed regioselectivity in this transformation was corroborated by DFT calculations, which indicated that the formation of the 3,4-diaryl product proceeds via the transition state with the lowest activation energy. rsc.org
Green Chemistry Approaches in Synthetic Design for this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and enhance safety. jetir.org These principles focus on aspects such as waste prevention, the use of safer solvents and reagents, and energy efficiency. jetir.org
One green approach involves the use of environmentally benign and reusable catalysts. For example, a magnetically separable nanocatalyst, tannic acid-functionalized silica-coated Fe3O4 nanoparticles, has been successfully employed for the synthesis of 5-amino-pyrazole-4-carbonitriles. nih.gov This method offers high yields, short reaction times, and the ability to easily recover and reuse the catalyst for multiple cycles with consistent activity. nih.gov
Another green strategy is the elimination of hazardous organic solvents. Solvent-free reaction conditions, often coupled with the use of a cost-effective and environmentally benign catalyst like ammonium (B1175870) chloride, represent a significant step towards more sustainable pyrazole synthesis. jetir.org The Knorr pyrazole synthesis, a classical method, can be adapted to these greener conditions. jetir.org
The use of microwave irradiation is another green technique that can accelerate reaction times and improve yields in pyrazole synthesis. researchgate.net For instance, the microwave-assisted synthesis of 5-alkylamino-pyrazole-4-carbaldehydes proceeds efficiently with short reaction times and excellent yields. researchgate.net
These green chemistry approaches, while demonstrated for various pyrazole derivatives, provide a framework for developing more sustainable synthetic routes for this compound. By incorporating recyclable catalysts, eliminating harmful solvents, and utilizing energy-efficient methods, the synthesis of this and other energetic materials can be made safer and more environmentally responsible.
Azido-Tetrazole Isomerization and Related Equilibria
The isomerization between an azide and a fused tetrazole ring is a well-documented equilibrium in azido-heterocyclic chemistry. wikipedia.org This process, known as azido-tetrazole isomerization, is influenced by factors such as the electronic nature of substituents, the solvent, and the temperature. In the case of azido-pyrazoles, this equilibrium involves the reversible cyclization of the azido group onto a nitrogen atom of the pyrazole ring.
For azido-triazoles, density functional theory (DFT) studies have shown that the azido-tetrazole isomerization is often more facile than 1H/2H tautomerization. rsc.org The stability of the resulting isomers is heavily influenced by the aromaticity of the fused ring system. Tetrazole isomers benefit from having two aromatic rings, which generally increases their stability compared to the corresponding azide form. rsc.org While specific studies on this compound are not extensively detailed in the provided results, the principles from related azido-heterocycles like 5-azido-1,2,4-triazoles suggest that a similar equilibrium would exist. The electron-withdrawing nitro group at the 4-position of the pyrazole ring would likely influence the electron density and the energy barrier of this isomerization. rsc.orgrsc.org
The general equilibrium can be depicted as follows:
Azido-Tetrazole Equilibrium
| Azide Form | Tetrazole Form |
|---|
This table represents a potential equilibrium for this compound based on established principles of azido-heterocyclic chemistry.
Studies on other azido-tetrazoles have established that the 1H-tautomer is typically the more stable form in solid states and polar solvents, attributed to favorable hydrogen bonding and a larger dipole moment. wikipedia.org Conversely, the 2H-tautomer may be more stable in the gas phase. wikipedia.org
Thermal and Photolytic Pathways: Nitrene Formation and Transformations
The thermal or photolytic decomposition of azides is a standard method for generating highly reactive nitrene intermediates. This process involves the extrusion of a molecule of nitrogen (N₂). For this compound derivatives, this pathway leads to the formation of corresponding pyrazole nitrenes, which are central to the subsequent reactivity of the parent compound.
Generation and Characterization of Pyrazole Nitrene Intermediates
The generation of pyrazole nitrenes from azidopyrazoles is a key mechanistic step. preprints.orgnih.gov In one study, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid was proposed to proceed through the formation of a pyrazole nitrene intermediate. preprints.orgnih.gov The presence of adjacent azide and nitro groups is known to often lead to cyclization, but under these conditions, a different reaction pathway was observed, initiated by the formation of the nitrene. preprints.orgnih.govpreprints.org
Computational analysis suggests that the formation of the nitro-substituted nitrene is the pivotal step that initiates a cascade of transformations. preprints.org Attempts to optimize the singlet state of a model pyrazole nitrene computationally resulted in its barrierless fragmentation, indicating its highly reactive and transient nature. nih.govpreprints.org
Reaction for Nitrene Generation
| Reactant | Conditions | Intermediate |
|---|
This table illustrates the generation of a pyrazole nitrene intermediate from a derivative of this compound. preprints.orgnih.gov
Singlet and Triplet State Nitrene Reactivity Profiles
Nitrenes can exist in either a singlet or a triplet spin state, each with a distinct reactivity profile. aakash.ac.instudysmarter.co.uk Singlet nitrenes, which are often formed initially during the thermolysis of azides, have paired electrons and a vacant p-orbital. aakash.ac.in They are typically electrophilic and can undergo stereospecific cycloadditions and insertions. aakash.ac.in Triplet nitrenes have two unpaired electrons and behave like diradicals, often leading to non-stereospecific reactions. aakash.ac.innih.gov
In the context of pyrazole nitrenes, computational studies suggest that the singlet state is a discrete, though very short-lived, intermediate capable of rapid intramolecular reactions. nih.gov For a model pyrazole nitrene, attempts to optimize the singlet state led to a barrierless fragmentation, highlighting its instability. nih.govpreprints.org While phenylnitrene is known to have a triplet ground state, the singlet/triplet gap in pyrazole nitrenes has not been extensively studied. nih.govpreprints.org However, it is the reactions from the singlet state, such as intramolecular cyclization or fragmentation, that are often considered the initial, kinetically controlled pathways. nih.gov
General Reactivity of Nitrene Spin States
| Spin State | Electron Configuration | Typical Reactions |
|---|---|---|
| Singlet | Paired electrons in an sp² orbital, vacant p-orbital | Stereospecific cycloaddition, C-H insertion, intramolecular cyclization |
This table provides a general overview of the reactivity profiles for singlet and triplet nitrenes. aakash.ac.instudysmarter.co.uknih.govpurdue.edu
Nitrene C-H Insertion Reactions
A characteristic reaction of nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds. This reaction provides a powerful method for C-N bond formation. While direct C-H insertion by the nitrene generated from this compound itself is not explicitly detailed, related systems demonstrate this reactivity. For instance, rhodium-catalyzed reactions of 2-aryl-3-azidocycloalk-2-en-1-ones proceed via a nitrene/nitrenoid intermediate that undergoes insertion into an ortho C-H bond of the aryl moiety to form carbazolones and indolones. nih.gov
In an unusual transformation of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, a formal remote C-H functionalization occurs, where a methyl group is oxidized to a CH₂OAc moiety. preprints.orgnih.gov This complex transformation is initiated by the nitrene, but it proceeds through a pyrazole ring-opening and recyclization cascade rather than a direct C-H insertion by the nitrene itself. preprints.orgnih.gov This highlights that while C-H insertion is a potential pathway, other complex rearrangements can dominate depending on the substrate's structure.
Intramolecular Rearrangements and Cyclization Reactions
The pyrazole nitrene intermediates generated from this compound derivatives are prone to various intramolecular reactions, including rearrangements and cyclizations. These transformations are often driven by the high reactivity of the nitrene and the proximity of other functional groups.
Furoxan Ring Formation Pathways from Ortho-Azido-Nitro Derivatives
The thermal decomposition of ortho-azido-nitro compounds is a common method for the synthesis of furoxans (1,2,5-oxadiazole-2-oxides). preprints.orgrsc.org This reaction typically proceeds through the intramolecular cyclization of a nitrene intermediate onto the oxygen of the adjacent nitro group. nih.gov
However, in the case of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, thermolysis in acetic acid did not yield the expected pyrazolo-furoxan product. preprints.orgnih.gov Instead, an unexpected rearrangement product, 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate, was formed. preprints.orgnih.govpreprints.org This outcome suggests that the anticipated furoxan formation pathway is disfavored in this specific system.
Computational studies exploring the mechanism proposed that the direct intramolecular attack of the nitrene's nitrogen on an oxygen of the nitro group would lead to a bicyclic species. nih.govpreprints.org However, this pathway was deemed less favorable than an alternative route involving the fragmentation of the pyrazole ring. nih.govpreprints.org The singlet state of the pyrazole nitrene was found to undergo a barrierless fragmentation, leading to an acyclic nitrile intermediate, which then undergoes a series of steps to yield the final product. nih.govpreprints.org This indicates that for this particular ortho-azido-nitro pyrazole, ring-opening is kinetically preferred over intramolecular cyclization to form the furoxan ring.
Attempted Furoxan Synthesis and Observed Outcome
| Starting Material | Expected Product (via Furoxan Pathway) | Observed Product |
|---|
This table summarizes the unexpected outcome of the attempted furoxan synthesis from an ortho-azido-nitro pyrazole derivative. preprints.orgnih.govpreprints.org
Ring Opening and Recyclization Cascades
The thermal treatment of this compound derivatives can initiate a cascade of reactions involving ring opening and subsequent recyclization. preprints.orgresearchgate.netfsu.edu A notable example is the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid. Instead of the expected furoxan formation via cyclization of the adjacent azide and nitro groups, the reaction yields 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate. preprints.orgpreprints.orgnih.gov This transformation involves a formal molecular comproportionation where no external oxidants or reductants are required. researchgate.netfsu.edu
Computational analysis and the isolation of intermediates suggest that the process is initiated by the formation of a transient nitrene. preprints.org This is followed by the opening of the pyrazole ring. preprints.orgresearchgate.net The presence of multiple nitrogen atoms in the pyrazole ring, combined with electronic effects, facilitates a rapid Grob fragmentation, leading to a functionally rich acyclic nitro nitrile intermediate. preprints.orgnih.gov This intermediate can then undergo recyclization after prototropic isomerization and a Michael-like addition of acetic acid to form the final product. preprints.orgnih.gov The lower aromaticity of pyrazole compared to benzene (B151609) and the strain associated with the fusion of two five-membered rings are factors that favor this ring-opening pathway over furoxan formation. preprints.orgnih.gov
This unusual rearrangement highlights a novel reaction pathway where a remote methyl group is oxidized to a CH2OAc moiety while the azido group is concurrently reduced to an amino group, with the nitro group remaining unchanged. preprints.org
Formal C-H Functionalization and Azide/Amine Conversion Processes
A significant discovery in the study of this compound reactivity is the observation of a formal remote C-H functionalization occurring in tandem with the conversion of an azide group to an amine. preprints.orgresearchgate.netfsu.edu This process is characterized as a redox disproportionation where one part of the molecule is oxidized while another is reduced, without the need for external oxidizing or reducing agents. preprints.org
Specifically, during the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, the methyl group at the C-3 position undergoes oxidation to an acetoxymethyl group (CH2OAc), while the azido group at the C-5 position is reduced to an amino group (NH2). preprints.orgpreprints.orgnih.gov The nitro group at the C-4 position, interestingly, does not participate in the redox process and remains intact. preprints.org
The proposed mechanism suggests that the reaction is initiated by the formation of a pyrazole nitrene, which then triggers a sequence of events including ring opening and recyclization, ultimately leading to the observed C-H functionalization and azide reduction. preprints.org This intramolecular redox reaction provides a novel strategy for the functionalization of otherwise unreactive C-H bonds.
The reaction of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with various carboxylic acids and butanol has been explored, leading to the formation of the corresponding ester and ether products. researchgate.netnih.gov
Table 1: Synthesis of 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl esters and ether preprints.orgnih.gov
| Reagent | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|
| Acetic acid | 5 | 5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate | 78 |
| Propionic acid | 10 | 5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl propionate | - |
| Butyric acid | 10 | 5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl butyrate | - |
| Butanol | 10 | 5-Amino-3-(butoxymethyl)-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | - |
Grob Fragmentation Leading to Acyclic Nitriles
The Grob fragmentation is a key mechanistic step in the unusual reactivity of 5-azido-4-nitro-1H-pyrazoles. preprints.orgpreprints.org This type of fragmentation is an elimination reaction in which a carbon-carbon bond and a carbon-heteroatom bond on an aliphatic chain break simultaneously, producing three fragments. In the context of this compound derivatives, computational studies have shown that attempts to optimize the singlet state of the initially formed nitrene lead to a barrierless Grob fragmentation. preprints.org
This fragmentation results in the opening of the pyrazole ring and the formation of a functionally rich acyclic nitro nitrile intermediate. preprints.orgnih.gov The electronic effects of the multiple nitrogen atoms within the pyrazole ring are believed to activate this rapid fragmentation process. preprints.orgnih.gov The formation of this acyclic nitrile is a critical juncture in the reaction cascade, as it precedes subsequent prototropic isomerization and recyclization steps that ultimately lead to the final rearranged products. preprints.org The observation of acyclic side products in some reactions provides experimental evidence for this ring-opening and fragmentation pathway. preprints.org
Intermolecular Reactions of the Azido and Nitro Groups
The azido and nitro functionalities of this compound are key to its participation in various intermolecular reactions, most notably [3+2] cycloaddition reactions.
[3+2] Cycloaddition Reactions (Click Chemistry)
The [3+2] cycloaddition, a cornerstone of click chemistry, is a powerful tool for the synthesis of five-membered heterocyclic rings. nih.govfluorine1.ruacs.org In the case of this compound, the azido group serves as a 1,3-dipole, readily reacting with various dipolarophiles. These reactions are valued for their high yields, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. nih.govacs.orgnih.gov This reaction is significantly accelerated by the copper(I) catalyst, which can increase the reaction rate by up to seven orders of magnitude compared to the uncatalyzed version. acs.org The catalyst coordinates with the alkyne to form a copper(I) acetylide, which then reacts with the azide. acs.orgnih.gov
The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), has been instrumental in preventing copper-ion-induced damage to sensitive substrates like DNA, thereby expanding the applicability of CuAAC in bioconjugation. glenresearch.com The reaction is compatible with a wide variety of functional groups and solvents, and the workup is often straightforward. nih.govnih.gov
Table 2: Key Features of CuAAC
| Feature | Description |
|---|---|
| Reactants | Organic azide and terminal alkyne |
| Catalyst | Copper(I) source (e.g., CuI) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (exclusively 1,4-isomer) |
| Reaction Conditions | Mild, often at room temperature |
| Key Advantage | High efficiency and broad functional group tolerance |
While copper-catalyzed reactions are prevalent, metal-free cycloaddition reactions offer advantages in contexts where metal contamination is a concern, such as in biological systems. nih.govrsc.org One prominent example is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.gov This bioorthogonal reaction is exceptionally fast and has been successfully employed in applications like pretargeted radioimmunotherapy. nih.gov
Other metal-free cycloaddition strategies involve the reaction of donor-acceptor aziridines with isocyanoethylindoles, leading to the synthesis of 2H-1,4-oxazines. rsc.org These reactions often exhibit broad substrate scope and high atom economy. rsc.org Additionally, metal-free radical cascade reactions have been developed for the azidoheteroarylation of alkenes, providing a mild and rapid route to azidoalkylated heteroaromatics.
Table of Compounds
Reactions with Radical Acceptors
The thermal or photochemical decomposition of this compound is expected to generate the highly reactive 5-nitro-1H-pyrazol-4-nitrene. The behavior of this nitrene in the presence of radical acceptors provides insight into its electronic state (singlet vs. triplet) and its propensity for radical-type reactions. While specific studies on the trapping of 5-nitro-1H-pyrazol-4-nitrene with common radical acceptors like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are not extensively detailed in the available literature, the general reactivity of nitrenes suggests that the triplet state would readily engage in radical-type processes.
In a related context, the oxidation of diazatitanacycles for pyrazole synthesis has been mechanistically studied using TEMPO as an oxidant. In these reactions, TEMPO coordination to the metal center is a critical step, and the process is rate-limited by the initial oxidation. preprints.org While this does not directly involve the reaction of a pre-formed pyrazole nitrene with TEMPO, it highlights the utility of TEMPO in probing reactive intermediates in pyrazole chemistry.
The photolysis of aromatic azides in the presence of various substrates has shown that triplet nitrenes can undergo hydrogen abstraction from solvents. rsc.org This suggests that in the absence of a more reactive trapping agent, the 5-nitro-1H-pyrazol-4-nitrene could potentially abstract a hydrogen atom from the reaction medium.
Further research focusing on the direct trapping of the 5-nitro-1H-pyrazol-4-nitrene with radical acceptors is necessary to fully characterize its radical reactivity and to determine the product distribution and yields.
Table 1: Expected Products from the Reaction of 5-nitro-1H-pyrazol-4-nitrene with Radical Acceptors
| Radical Acceptor | Expected Product Type | Plausible Mechanism |
| TEMPO | Trapped nitrene adduct | Radical-radical coupling |
| DPPH | Reduced DPPH and nitrene-derived products | Hydrogen abstraction by the nitrene |
| 1,4-Cyclohexadiene | Benzene and nitrene-derived products | Hydrogen abstraction by the nitrene |
Nitrene Transfer Reactions with Isocyanides
The reaction of nitrenes with isocyanides is a well-established method for the synthesis of carbodiimides. This transformation, known as a nitrene transfer reaction, is of considerable synthetic utility. The thermolysis or photolysis of this compound in the presence of isocyanides is anticipated to generate the corresponding carbodiimide (B86325) derivatives via the intermediate nitrene.
Studies on other azidopyrazole systems have demonstrated the feasibility of this reaction. For instance, the thermolysis of 5-azido-4-formylpyrazoles leads to the formation of a nitrene which then undergoes rearrangement. purdue.edudtu.dk While this particular study focused on intramolecular rearrangements, it underscores the generation of a reactive nitrene species from an azidopyrazole precursor.
More directly relevant, the reaction of various organic azides with isocyanides has been shown to produce carbodiimides, which can then be used in subsequent cyclization reactions. nih.gov The success of these reactions often depends on the electronic nature of both the azide and the isocyanide.
In a specific investigation, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole was studied. preprints.orgnih.gov While the primary focus was on an unexpected intramolecular rearrangement, the initial step is the formation of the corresponding pyrazole nitrene. preprints.orgnih.gov This highly reactive intermediate would be susceptible to trapping by an isocyanide if present in the reaction mixture. The general mechanism involves the attack of the isocyanide carbon on the electrophilic nitrene, followed by rearrangement to form the stable carbodiimide.
Further detailed studies on the reaction of this compound with a range of isocyanides are required to fully explore the scope and efficiency of this nitrene transfer reaction and to characterize the resulting carbodiimides and any subsequent products.
Table 2: Plausible Products from the Reaction of this compound with Isocyanides
| Isocyanide Reactant | Intermediate Nitrene | Expected Carbodiimide Product |
| tert-Butyl isocyanide | 5-nitro-1H-pyrazol-4-nitrene | N-(tert-butyl)-N'-(4-nitro-1H-pyrazol-5-yl)carbodiimide |
| Cyclohexyl isocyanide | 5-nitro-1H-pyrazol-4-nitrene | N-(cyclohexyl)-N'-(4-nitro-1H-pyrazol-5-yl)carbodiimide |
| Phenyl isocyanide | 5-nitro-1H-pyrazol-4-nitrene | N-(phenyl)-N'-(4-nitro-1H-pyrazol-5-yl)carbodiimide |
Computational and Theoretical Studies on 5 Azido 4 Nitro 1h Pyrazole Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetic properties of 5-azido-4-nitro-1H-pyrazole systems.
Density Functional Theory (DFT) Applications in Predicting Molecular Behavior
Density Functional Theory (DFT) has been widely applied to predict the molecular behavior of pyrazole (B372694) derivatives. nih.govnih.gov Calculations at levels such as B3LYP/6-31G** are used to optimize the geometry of these molecules and predict various parameters. unar.ac.id For instance, in related pyrazole systems, DFT has been used to calculate geometric parameters, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.govunar.ac.id These calculations help in understanding the kinetic and thermodynamic stability of the compounds. unar.ac.id
The application of DFT extends to predicting the effects of substituent positioning on the chemical behavior of the molecule. unar.ac.id For example, the presence of electron-withdrawing groups like the nitro group (NO2) can significantly influence the electronic properties and reactivity of the pyrazole ring. unar.ac.id
Transition State Characterization and Reaction Pathway Analysis
Computational methods are also employed to characterize transition states and analyze reaction pathways for pyrazole derivatives. rsc.org This is crucial for understanding the mechanisms of their synthesis and decomposition. For instance, the nucleophilic substitution of a chloro group with an azide (B81097) group to form an azido-pyrazole derivative has been studied. rsc.org Such analyses provide insights into the feasibility and kinetics of different reaction routes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided context, the principles of MD are applied to similar systems to understand their dynamic behavior. MD simulations can provide information on the conformational flexibility of the molecule and the nature of intermolecular interactions in the condensed phase. nih.govnih.gov These interactions, including hydrogen bonding and electrostatic forces, play a significant role in the crystal packing and stability of energetic materials. rsc.org For related compounds, MD simulations have been used to study the stability of protein-ligand complexes, which can be analogous to understanding intermolecular interactions in a crystal lattice. nih.gov
Prediction of Reactivity and Mechanistic Hypotheses through In Silico Methods
In silico methods are powerful tools for predicting the reactivity of pyrazole derivatives and formulating mechanistic hypotheses. rsc.orgarabjchem.org By analyzing the electronic properties derived from DFT calculations, such as the distribution of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. unar.ac.id For example, the LUMO overlay on the phenyl ring in some pyrazole derivatives suggests its susceptibility to nucleophilic attack. unar.ac.id
These computational approaches also aid in understanding reaction mechanisms. For instance, the unusual rearrangement of a pyrazole nitrene has been investigated using computational analysis to support proposed mechanisms involving ring opening and recyclization.
Structural and Electronic Insights into Azido (B1232118)/Nitro Group Interactions and Resonance Stabilization
The interaction between the azido (N3) and nitro (NO2) groups and their influence on the pyrazole ring's electronic structure are critical for the properties of this compound. The electron-withdrawing nature of the nitro group and the electronic characteristics of the azido group significantly impact the resonance stabilization of the pyrazole ring.
Structural Motifs and Molecular Architectures for Advanced Nitrogen Rich Systems
Design Principles for High Nitrogen Content and Optimized Oxygen Balance in Pyrazole (B372694) Frameworks
A primary goal in the design of energetic materials is to achieve a high nitrogen content, which contributes to a large positive heat of formation, and an optimized oxygen balance, which ensures efficient energy release upon decomposition. nih.gov The pyrazole ring itself is a nitrogen-rich heterocycle, and its stability and capacity for functionalization make it an excellent building block for energetic compounds. nih.govnih.gov
The introduction of nitro (-NO2) groups onto the pyrazole ring is a key strategy for increasing density and improving the oxygen balance, which in turn enhances detonation performance. nih.gov However, a high degree of nitration can also lead to increased sensitivity and lower thermal stability. mdpi.com To counteract this, the incorporation of amino (-NH2) groups is often employed. While amino groups can decrease density and oxygen balance, they contribute to higher heats of formation and can form extensive hydrogen-bonding networks, which enhances stability. mdpi.com
The azido (B1232118) (-N3) group is another critical functional group for increasing nitrogen content and the heat of formation. mdpi.comrsc.org The combination of azido and nitro groups on a pyrazole ring, as seen in 5-azido-4-nitro-1H-pyrazole, presents a powerful approach to creating high-energy-density materials. nih.gov The challenge lies in balancing the energetic properties imparted by these groups with the need for thermal stability and insensitivity to external stimuli. rsc.org
Incorporation of this compound Units into Energetic Scaffold Design
The this compound moiety serves as a potent building block in the design of more complex energetic materials. nih.gov Its high nitrogen content and positive heat of formation make it an attractive component for increasing the energy output of a target molecule. rsc.org However, the presence of the azido group often leads to increased sensitivity and lower thermal stability, with decomposition temperatures often below 150 °C. rsc.org
To mitigate these drawbacks, one successful strategy involves linking the 4-azido-3,5-dinitropyrazole moiety to other heterocyclic rings, such as 5-nitramino-1,2,4-oxadiazole, via a non-energetic methylene (B1212753) bridge. rsc.org This approach has been shown to produce some of the most energetic and stable derivatives of 4-azido-3,5-dinitropyrazole (AzDNP). rsc.org The formation of energetic salts from these linked structures can further enhance thermal stability and reduce sensitivity. rsc.org For instance, linking 4-azido-3,5-dinitropyrazole with a 5-nitramino-1,2,4-oxadiazole ring and subsequently forming energetic salts has led to derivatives with improved thermal stability (up to 22 °C higher) and impact sensitivity (5–35 J). rsc.org
Influence of Azido and Nitro Groups on Molecular Packing and Intermolecular Interactions in Crystalline Structures
The arrangement of molecules in a crystal lattice, known as molecular packing, and the intermolecular interactions between them are crucial determinants of the density, sensitivity, and stability of an energetic material. The azido and nitro groups in this compound and its derivatives play a significant role in dictating these crystalline features.
The nitro group, being a strong electron-withdrawing group, can participate in various intermolecular interactions, including hydrogen bonding (where applicable) and N–O···π interactions. researchgate.net These interactions contribute to a more compact packing of molecules in the crystal, which generally leads to higher density, a desirable characteristic for energetic materials. nih.gov
Derivatization Strategies with Polynitromethyl, Nitramino, and Other Nitrogen-Rich Moieties
To further enhance the energetic properties of pyrazole-based compounds, various derivatization strategies are employed, introducing highly energetic functional groups. The introduction of polynitromethyl groups, such as trinitromethyl (-C(NO2)3) and dinitromethyl (-CH(NO2)2), is a particularly effective method for increasing oxygen content and improving energetic performance. nih.govnih.gov For example, the functionalization of 3,4,5-trinitropyrazole with a trinitromethyl group resulted in a compound with a remarkably high density and a positive oxygen balance. researchgate.net
Nitramino (-NHNO2) groups are another important class of nitrogen-rich moieties used in the design of energetic materials. mdpi.com These groups contribute significantly to the nitrogen content and energetic output of the compound. The introduction of nitramino groups onto the pyrazole ring or onto other linked heterocyclic systems can lead to materials with excellent detonation properties. rsc.org
Other nitrogen-rich moieties, such as tetrazoles and triazines, are also incorporated into pyrazole-based scaffolds to create compounds with high nitrogen content and good thermal stability. nih.govacs.org The combination of different energetic groups allows for the fine-tuning of properties to achieve a desired balance of performance, stability, and sensitivity.
Approaches for Modulating Thermal Stability and Insensitivity via Structural Design
Achieving high thermal stability and low sensitivity to mechanical stimuli (impact and friction) are paramount for the practical application of energetic materials. nih.gov Several structural design strategies are employed to modulate these properties in pyrazole-based compounds.
One effective approach is the formation of energetic salts. nih.govnih.gov By reacting an acidic pyrazole derivative with a nitrogen-rich base, it is possible to create salts that often exhibit significantly higher thermal stability and lower sensitivity compared to their neutral precursors. nih.gov The enhanced stability is often attributed to the strong ionic interactions and extensive hydrogen-bonding networks present in the crystal lattice of the salt. acs.org
The introduction of amino groups into the pyrazole ring is another strategy to enhance thermal stability. mdpi.com The amino groups can participate in strong intermolecular hydrogen bonding, which helps to stabilize the crystal structure and makes the compound less sensitive to external stimuli. mdpi.com
Furthermore, increasing the aromaticity of the molecular framework can also lead to enhanced thermal stability. researchgate.net The design of fused heterocyclic systems, where the pyrazole ring is part of a larger, more rigid aromatic structure, has been shown to produce energetic materials with high decomposition temperatures. nih.goveurekaselect.com For instance, compounds based on the 3,6-dinitropyrazolo[4,3-c]pyrazole framework are known for their remarkable thermal stability. nih.gov
Development of Pyrazole-Bridged Systems and Fused Heterocycles for Enhanced Properties
To create energetic materials with superior performance, researchers have focused on developing more complex molecular architectures, such as pyrazole-bridged systems and fused heterocycles. nih.gov
Pyrazole-bridged systems involve linking two or more pyrazole rings together, often with other energetic heterocyclic rings like triazoles or oxadiazoles. acs.orgresearchgate.net This strategy can lead to compounds with very high nitrogen content and density. For example, a heat-resistant explosive was developed based on a pyrazole-1,2,4-triazole backbone, demonstrating excellent thermal stability and detonation performance. researchgate.net
Fused heterocycles, where the pyrazole ring is fused with another ring system, represent another important class of advanced energetic materials. nih.gov The pyrazolo[4,3-c]pyrazole framework is a prominent example, serving as the basis for several thermally stable and insensitive energetic materials. nih.goveurekaselect.com By functionalizing this fused ring system with various energetic groups, such as nitro and amino groups, it is possible to create a wide range of materials with tailored properties. nih.gov The development of these complex structures highlights the versatility of the pyrazole ring in the design of next-generation energetic materials with enhanced stability and performance. nih.goveurekaselect.com
Analytical and Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-azido-4-nitro-1H-pyrazole and its derivatives. Multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, provide detailed information about the chemical environment of the atoms within the molecule. rsc.org
¹H NMR: The proton NMR spectrum of pyrazole (B372694) derivatives typically shows signals for the N-H proton and any protons on the pyrazole ring. For instance, in 3,5-diazido-4-nitro-1H-pyrazole, a related compound, the N-H proton appears as a singlet at approximately 14.10 ppm in DMSO-d6. rsc.org The chemical shift of the N-H proton can be influenced by hydrogen bonding and the electronic nature of the substituents on the pyrazole ring. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In 3,5-diazido-4-nitro-1H-pyrazole, the carbon atoms of the pyrazole ring resonate at 140.93 and 115.68 ppm in DMSO-d6. rsc.org The specific chemical shifts of the carbon atoms in this compound would be influenced by the positions of the azido (B1232118) and nitro groups. The chemical shifts of carbon atoms in nitropyrazoles can vary depending on the position of the nitro group. researchgate.net
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly valuable for characterizing nitrogen-rich compounds like this compound. It directly probes the nitrogen nuclei, providing information about the different nitrogen environments within the pyrazole ring, the nitro group, and the azido group. The chemical shifts in ¹⁵N NMR are sensitive to the electronic structure and hybridization of the nitrogen atoms. For example, the nitro groups attached to a pyrazole ring show distinct signals compared to those on a benzene (B151609) ring. researchgate.net
Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring the progress of chemical reactions in real-time. beilstein-journals.orgacs.org By acquiring NMR spectra at different time intervals, it is possible to track the consumption of reactants and the formation of products, providing insights into reaction kinetics and mechanisms. nih.gov This is particularly useful in the synthesis of energetic materials where careful control of the reaction is essential.
Table 1: Representative NMR Data for Related Pyrazole Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| 3,5-diazido-4-nitro-1H-pyrazole | ¹H | DMSO-d6 | 14.10 (s, 1H) | rsc.org |
| 3,5-diazido-4-nitro-1H-pyrazole | ¹³C | DMSO-d6 | 140.93, 115.68 | rsc.org |
| 3,5-diazido-1-methyl-4-nitro-1H-pyrazole | ¹H | DMSO-d6 | 4.38 (s, 3H) | rsc.org |
| 3,5-diazido-1-methyl-4-nitro-1H-pyrazole | ¹³C | DMSO-d6 | 150.01, 134.85, 37.37 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Assessment
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is crucial for confirming the presence of the key azido (–N₃) and nitro (–NO₂) groups.
The characteristic vibrational frequencies of these groups provide a molecular fingerprint. The azido group typically exhibits a strong, sharp absorption band in the region of 2100-2200 cm⁻¹. rsc.org The nitro group shows two characteristic stretching vibrations: an asymmetric stretch usually found between 1500 and 1600 cm⁻¹ and a symmetric stretch between 1300 and 1400 cm⁻¹. rsc.org The N-H stretching vibration of the pyrazole ring is also observable, typically in the range of 3100-3500 cm⁻¹, though its position can be affected by hydrogen bonding. mdpi.com
IR spectroscopy is also employed to monitor the progress of reactions. For example, during the synthesis of an azido derivative from a chloro-substituted precursor, the disappearance of the C-Cl stretching vibration and the appearance of the characteristic azide (B81097) peak would indicate the successful conversion. rsc.org
Table 2: Characteristic IR Absorption Bands for Functional Groups in Related Pyrazole Derivatives
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |
| Azido (N₃) | Asymmetric stretch | 2151 | rsc.org |
| Nitro (NO₂) | Asymmetric stretch | 1578 | rsc.org |
| Nitro (NO₂) | Symmetric stretch | 1377 | rsc.org |
| N-H | Stretch | 3581 | rsc.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its elemental composition. rsc.org
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its molecular weight of 154.09 g/mol . nih.gov The fragmentation pattern provides valuable clues about the structure of the molecule. The loss of stable neutral molecules like N₂, NO, and HCN is a common fragmentation pathway for pyrazole derivatives. researchgate.net The fragmentation of the nitro group is also a characteristic feature in the mass spectra of nitroaromatic compounds. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of energetic materials like this compound.
The crystal structure of related azido- and nitropyrazoles reveals important structural features. For example, in 3,5-diazido-4-nitro-1H-pyrazole, the azide group is nearly perpendicular to the pyrazole ring. nih.gov The planarity of the pyrazole ring and the orientation of the substituent groups influence the crystal packing and density, which in turn affect the energetic performance. Intermolecular hydrogen bonds, such as those involving the N-H of the pyrazole ring and the oxygen atoms of the nitro group, play a significant role in stabilizing the crystal structure. nih.govresearchgate.net
Table 3: Selected Crystallographic Data for a Related Pyrazole Derivative
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Monoclinic | P2₁/c | N—H···O and C—H···O hydrogen bonds | nih.govresearchgate.net |
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Decomposition Pathway Studies and Reaction Mechanism Insights
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition behavior of energetic materials.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show an exothermic peak corresponding to its decomposition. The onset temperature of this exotherm is a measure of its thermal stability. Studies on related compounds have shown that the introduction of an azido group can affect the decomposition temperature. nih.gov For instance, 4-azido-3,5-dinitropyrazole and its derivatives are known to have poor thermal stability, often decomposing below 150 °C. rsc.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would show a weight loss corresponding to its decomposition. The temperature at which this weight loss occurs provides further information about its thermal stability. The combination of TGA and DSC (TGA-DSC) provides a comprehensive picture of the thermal events, including melting and decomposition. rsc.org These analyses are crucial for understanding the decomposition pathways and for assessing the safety and performance of the energetic material.
Table 4: Thermal Decomposition Data for Related Energetic Compounds
| Compound | Decomposition Temperature (Td) | Method | Reference |
| 3,5-diazido-4-nitro-1H-pyrazole | 119 °C (onset) | DSC | rsc.org |
| 4-Azido-3,5-dinitropyrazole derivative (4) | 146 °C | DSC | rsc.org |
| Azidoethyl pyrazole (19) | 216 °C | DTA | nih.gov |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
